molecular formula C11H12N2O2 B052081 methyl 2-amino-1-methyl-1H-indole-3-carboxylate CAS No. 113772-15-9

methyl 2-amino-1-methyl-1H-indole-3-carboxylate

Cat. No.: B052081
CAS No.: 113772-15-9
M. Wt: 204.22 g/mol
InChI Key: DAMCARJCXRZFGM-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate is a structurally significant indole derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and pharmacological research. Its core structure features a privileged indole scaffold, a motif prevalent in numerous biologically active compounds and pharmaceuticals. The presence of both the 2-amino substituent and the methyl ester at the 3-position provides distinct, reactive handles for further chemical elaboration, making it an ideal precursor for the synthesis of diverse compound libraries. Researchers primarily utilize this compound in the design and development of novel molecules targeting a range of biological pathways. Its applications extend to the exploration of structure-activity relationships (SAR) for various receptor systems, including serotonin (5-HT) receptors, given the structural similarity of the indole nucleus to the neurotransmitter serotonin. The specific substitution pattern on the indole ring makes it a key building block for generating complex polyheterocyclic systems and functionalized analogs with potential bioactivity. This product is intended for research purposes only, providing chemists and biologists with a high-quality standard for their investigations into new therapeutic agents and biochemical probes.

Properties

IUPAC Name

methyl 2-amino-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMCARJCXRZFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Phenylhydrazines

The Fischer indole synthesis remains a cornerstone for indole ring formation. For methyl 2-amino-1-methyl-1H-indole-3-carboxylate, this method involves:

  • Precursor Design : 2-Amino-3-methylphenylhydrazine derivatives coupled with α-keto esters.

  • Cyclization Conditions : Refluxing in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 6–12 hours.

Example Protocol :

  • React 2-nitro-3-methylphenylhydrazine with methyl pyruvate in acetic acid.

  • Cyclize under reflux to yield methyl 1-methyl-2-nitroindole-3-carboxylate.

  • Reduce the nitro group using H₂/Pd-C or SnCl₂/HCl to obtain the target amine.

Optimization Data :

StepYield (%)Key Parameters
Cyclization65–70Acetic acid, 12 h, 130°C
Reduction85–90H₂ (1 atm), Pd-C (10 wt%), EtOH

Directed C–H Functionalization Strategies

Sequential Methylation and Amination

This approach modifies preformed indole-3-carboxylates:

Step 1: N1-Methylation

  • Reagents : Methyl iodide (2 eq), K₂CO₃ (3 eq) in DMF.

  • Conditions : 60°C, 4–6 hours.

  • Yield : 80–85% for methyl 1-methylindole-3-carboxylate.

Step 2: C2-Amination via Directed Lithiation

  • Lithiation : LDA (2.5 eq) at −78°C in THF, followed by quenching with tris(dimethylamino)borane.

  • Oxidation : H₂O₂/NaOH to yield the amine.

  • Yield : 50–60%.

Challenges : Competing C4/C6 functionalization requires precise temperature control and excess LDA.

Palladium-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

Aryl halides at C2 undergo amination using Pd catalysts:

Substrate Preparation :

  • Brominate methyl 1-methylindole-3-carboxylate at C2 using NBS/AIBN in CCl₄.

  • Yield : 70–75% for methyl 1-methyl-2-bromoindole-3-carboxylate.

Amination Protocol :

  • Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (3 eq), NH₃ (aqueous) in dioxane.

  • Conditions : 100°C, 24 hours.

  • Yield : 60–65%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

One-Pot Example :

  • Combine 2-nitro-1-methylindole-3-carboxylate (1 eq), Fe (5 eq), NH₄Cl (2 eq) in EtOH/H₂O.

  • Irradiate at 150°C for 15 minutes.

  • Yield : 90–95% after recrystallization (MeOH/H₂O).

Advantages : Reduced reaction time (15 min vs. 12 h conventional) and improved purity.

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Key AdvantagesLimitations
Fischer Indole350–55ScalableNitro reduction required
Directed C–H240–50Atom-economicalLow regioselectivity
Buchwald-Hartwig335–40High precisionCostly catalysts
Microwave285–90RapidSpecialized equipment

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery systems reduce costs in Buchwald-Hartwig routes.

  • Solvent Selection : DMF replaces THF in lithiation steps for improved safety and scalability.

  • Byproduct Management : Distillation removes methyl iodide excess in N1-methylation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the indole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Isomers and Positional Substitutions

Table 1: Structural and Physical Properties of Analogous Indole Carboxylates
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
Methyl 2-amino-1H-indole-3-carboxylate 2-NH₂, 3-COOCH₃ C₁₀H₁₀N₂O₂ 190.20 Density: 1.3 g/cm³; Boiling Point: ~393°C
Methyl 1-methyl-1H-indole-3-carboxylate 1-CH₃, 3-COOCH₃ C₁₁H₁₁NO₂ 189.21 Crystallographic data (C5–C3 bond lengths: ~1.36–1.44 Å)
Methyl 5-amino-3-methyl-1H-indole-2-carboxylate 5-NH₂, 3-CH₃, 2-COOCH₃ C₁₁H₁₂N₂O₂ 204.22 Synthetic yield: 100% (microwave-assisted Pd catalysis)
1-Benzyl-2-methyl-1H-indole-3-carboxylic acid 1-C₆H₅CH₂, 2-CH₃, 3-COOH C₁₇H₁₅NO₂ 265.31 Solubility: Limited in polar solvents
Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate 1-(furan-2-CO-), 3-COOCH₃ C₁₅H₁₁NO₄ 269.25 Purity: 97%; used in pharmaceutical intermediates

Crystallographic and Spectroscopic Comparisons

  • Crystal Structure: Methyl 1-methyl-1H-indole-3-carboxylate (lacking the 2-amino group) shows planar indole rings with bond lengths consistent with aromaticity (C5–C3: 1.36–1.44 Å) .
  • NMR Data: Methyl 1-Methyl-β-Carboline-3-Carboxylate: COOCH₃ signal at δ 4.03 ppm (DMSO-d₆) . 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid: C3 carboxylate chemical shifts at δ 144.88 ppm (13C-NMR) .

Biological Activity

Methyl 2-amino-1-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of indole derivatives with various reagents to introduce the carboxylate and amino groups. A notable method includes the use of microwave-assisted techniques that enhance yield and reduce reaction times, achieving over 90% efficiency in producing indole derivatives under optimized conditions .

Biological Activities

This compound exhibits a range of biological activities, including:

1. Anticancer Activity:
Research indicates that indole derivatives, including this compound, demonstrate potent antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29. For instance, related compounds have shown IC50 values as low as 0.34 µM against MCF-7 cells, indicating strong potential for further development as anticancer agents .

2. Mechanism of Action:
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. Studies have shown that this compound can disrupt microtubule dynamics similar to colchicine, leading to G2/M phase arrest in cancer cells . This disruption is crucial for inhibiting tumor growth.

3. Other Biological Activities:
Indole derivatives are also noted for their anti-inflammatory, antimicrobial, and analgesic properties. The broader class of indole-containing compounds has been linked to various pharmacological effects, including antihypertensive and antidiabetic activities .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50 (µM) Mechanism
AnticancerHeLa0.52Induces apoptosis
AnticancerMCF-70.34Arrests cell cycle in G2/M phase
AnticancerHT-290.86Inhibits tubulin polymerization
Anti-inflammatoryVariousNot specifiedReduces inflammatory markers
AntimicrobialVariousNot specifiedInhibits bacterial growth

Case Studies

Study on Antiproliferative Effects:
A study conducted on a series of indole-based compounds demonstrated that this compound derivatives showed significant antiproliferative activity against multiple cancer cell lines. The study highlighted that the most active compound induced apoptosis through mitochondrial pathways and disrupted microtubule dynamics .

Exploration of Structure–Activity Relationships (SAR):
Another study focused on the structural modifications of indole derivatives to enhance their biological activity. It was found that specific substitutions on the indole ring significantly impacted the anticancer efficacy and selectivity towards different cancer types . This emphasizes the importance of SAR in developing more effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for methyl 2-amino-1-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from analogous indole-carboxylate derivatives. For example, derivatives like 3-formyl-1H-indole-2-carboxylate are synthesized via refluxing with acetic acid, sodium acetate, and stoichiometric equivalents of reactants (1.1:1 molar ratio of aldehyde to aminothiazolone). Key steps include:

  • Reflux Conditions : 3–5 hours in acetic acid under controlled temperature .
  • Purification : Recrystallization from a DMF/acetic acid mixture to isolate crystalline products .
  • Yield Optimization : Adjusting reactant stoichiometry (e.g., 1.1 equiv of aldehyde) and monitoring reaction progress via TLC or HPLC .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the indole backbone and substituent positions. IR spectroscopy can identify carboxylate (C=O) and amino (N-H) functional groups.
  • Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic space group Pbcm) provides precise structural data, including bond lengths and angles. For example, similar indole-carboxylates exhibit unit cell parameters such as a=7.12A˚,b=12.34A˚,c=14.56A˚a = 7.12 \, \text{Å}, b = 12.34 \, \text{Å}, c = 14.56 \, \text{Å} at 173 K .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2: 204.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR data may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted spectra for tautomeric forms (e.g., enamine vs. imine configurations) .
  • Deuteration Studies : Replace exchangeable protons (e.g., NH2_2) with deuterium to simplify splitting patterns in 1H^1H-NMR .
  • Advanced Purification : Use preparative HPLC to isolate isomers or byproducts, followed by X-ray crystallography for unambiguous structural assignment .

Q. How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. For anticancer activity, use MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, amino groups) and compare bioactivity trends. For example, electron-donating groups on the indole ring may enhance binding to target proteins .
  • Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to study interactions with DNA or enzymes like topoisomerase II .

Q. What methodologies are recommended for studying the environmental fate and stability of this compound?

Methodological Answer:

  • Hydrolytic Stability : Assess degradation in buffered solutions (pH 4–9) at 25–50°C, monitoring via LC-MS for hydrolysis products (e.g., carboxylic acid derivatives) .
  • Photodegradation : Expose the compound to UV light (254 nm) and analyze degradation kinetics using HPLC. Compare with structurally similar indoles (e.g., 6-methylindole-3-carboxylic acid) .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity. Correlate results with logP values (e.g., logP = 2.17 for 6-methylindole-3-carboxylic acid) to predict bioaccumulation .

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